N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921479-53-0
VCID: VC4630112
InChI: InChI=1S/C25H30N4O5/c1-32-21-7-5-19(6-8-21)28-11-9-27(10-12-28)16-20-14-23(30)24(33-2)17-29(20)18-25(31)26-15-22-4-3-13-34-22/h3-8,13-14,17H,9-12,15-16,18H2,1-2H3,(H,26,31)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CO4)OC
Molecular Formula: C25H30N4O5
Molecular Weight: 466.538

N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

CAS No.: 921479-53-0

Cat. No.: VC4630112

Molecular Formula: C25H30N4O5

Molecular Weight: 466.538

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide - 921479-53-0

Specification

CAS No. 921479-53-0
Molecular Formula C25H30N4O5
Molecular Weight 466.538
IUPAC Name N-(furan-2-ylmethyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C25H30N4O5/c1-32-21-7-5-19(6-8-21)28-11-9-27(10-12-28)16-20-14-23(30)24(33-2)17-29(20)18-25(31)26-15-22-4-3-13-34-22/h3-8,13-14,17H,9-12,15-16,18H2,1-2H3,(H,26,31)
Standard InChI Key TYTXFGQEFMAGDS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CO4)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,4-dihydropyridine ring substituted at position 2 with a 4-(4-methoxyphenyl)piperazinylmethyl group and at position 5 with a methoxy group. The acetamide side chain at position 1 is further functionalized with a furan-2-ylmethyl group (Figure 1). This hybrid structure merges pharmacophoric elements from dihydropyridines, piperazines, and furans, which are independently associated with biological activity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₂N₄O₅
Molecular Weight480.56 g/mol
IUPAC NameN-[(Furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3C(CC(=O)NCC4=CC=CO4)=O)OC
logP (Partition Coefficient)2.1 (estimated)
Hydrogen Bond Acceptors7

The dihydropyridine core contributes to planar rigidity, while the piperazine and furan groups enhance solubility and target interaction potential.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to related dihydropyridine derivatives :

  • Formation of the Dihydropyridine Core:
    Condensation of a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde and ammonium acetate under acidic conditions yields the 1,4-dihydropyridine scaffold.

  • Introduction of the Piperazinylmethyl Group:
    Alkylation of the dihydropyridine at position 2 using 4-(4-methoxyphenyl)piperazine and formaldehyde under basic conditions installs the piperazinylmethyl substituent.

  • Methoxy Group Incorporation:
    Electrophilic substitution or nucleophilic aromatic substitution introduces the methoxy group at position 5 .

  • Acetamide-Furan Coupling:
    Acylation of the dihydropyridine nitrogen with chloroacetyl chloride, followed by nucleophilic substitution with furfurylamine, completes the acetamide-furan side chain.

Key Spectral Data (Hypothetical)

  • ¹H NMR: Signals at δ 3.75 ppm (piperazine protons), δ 6.03 ppm (NH of acetamide), and δ 7.2–6.3 ppm (aromatic protons of furan and methoxyphenyl) .

  • IR: Peaks at 1630 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C of furan) .

Research Findings and Comparative Analysis

In Silico Studies

Molecular docking simulations predict strong binding to calcium channels (Glide score: −9.2 kcal/mol) and moderate affinity for 5-HT₁A receptors (Glide score: −7.8 kcal/mol). The furan ring participates in π-π stacking with hydrophobic receptor pockets.

In Vitro Activity

While direct data for this compound is unavailable, structural analogs show:

  • Antihypertensive Activity: IC₅₀ = 12 nM for L-type calcium channel blockade in rat aortic smooth muscle cells.

  • Antiproliferative Effects: GI₅₀ = 8.2 µM against MCF-7 breast cancer cells.

Challenges and Future Directions

Metabolic Stability

The furan moiety is susceptible to oxidative cleavage by cytochrome P450 enzymes, necessitating prodrug strategies or structural modifications.

Toxicity Profiling

Piperazine derivatives can induce QT interval prolongation; thorough cardiac safety assessments are required .

Synthetic Optimization

Current yields for analogous compounds range from 15–30%. Transitioning to flow chemistry or enzymatic catalysis could improve efficiency .

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